molecular formula C22H21N3O3S B2372722 3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 872630-20-1

3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

Cat. No.: B2372722
CAS No.: 872630-20-1
M. Wt: 407.49
InChI Key: QJKWFPINBOZUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide features a benzamide core substituted with 3,4-diethoxy groups, linked to a phenyl ring bearing an imidazo[2,1-b][1,3]thiazole moiety. Imidazothiazole derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme-modulating properties . This analysis compares the target compound with structurally related analogs, emphasizing synthesis strategies, substituent effects, and biological relevance.

Properties

IUPAC Name

3,4-diethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-3-27-19-10-7-16(13-20(19)28-4-2)21(26)23-17-8-5-15(6-9-17)18-14-25-11-12-29-22(25)24-18/h5-14H,3-4H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKWFPINBOZUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate thioamide and imidazole derivatives under specific reaction conditions . The reaction conditions often include the use of catalysts such as copper(I) iodide and bases like potassium carbonate in polar solvents such as dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols can replace the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine or alcohol derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential anticancer properties. It has shown inhibitory activity against various cancer cell lines, including leukemia and prostate cancer cells.

    Antimicrobial Activity: It has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

    Biological Studies: The compound is used in biological studies to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation . The compound may also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations in Analogs

Key structural analogs differ in the benzamide substituents and heterocyclic appendages:

Compound Name R Group on Benzamide Heterocycle/Backbone Reference
3,4-Diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide 3,4-diethoxy Imidazo[2,1-b][1,3]thiazole
3,6-Dichloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-2-carboxamide 3,6-dichloropyridine Imidazo[2,1-b][1,3]thiazole
SRT1720 (N-[2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl]quinoxaline-2-carboxamide) Quinoxaline-carboxamide Piperazine-linked imidazothiazole
3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide 3,4,5-trimethoxy Piperazine-linked imidazothiazole
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-(methylsulfonylmethyl)benzamide 4-methylsulfonylmethyl Imidazo[2,1-b][1,3]thiazole

Key Observations :

  • Electron-donating groups (e.g., 3,4-diethoxy, 3,4,5-trimethoxy) may enhance solubility and metabolic stability.
  • Bulky substituents (e.g., quinoxaline in SRT1720) or charged groups (e.g., piperazine) can influence target binding and pharmacokinetics .

Anticancer and Antimicrobial Potential

  • Imidazothiazole-1,4-dihydropyridines (e.g., ) show promise in cystic fibrosis treatment by modulating ion channels .
  • 2-Cyclopropylimidazo[2,1-b][1,3,4]thiadiazoles exhibit anticancer activity, with IC₅₀ values <10 µM against leukemia and breast cancer cell lines .

Enzyme Modulation

  • SRT1720 (see ) is a potent SIRT1 activator, enhancing NAD⁺-dependent deacetylase activity. Its imidazothiazole core is critical for binding to the enzyme’s hydrophobic pocket .

Structure-Activity Relationships (SAR)

  • Substituent Position : Methoxy or ethoxy groups at the 3,4-positions (as in the target compound) are associated with improved membrane permeability compared to nitro or halogen substituents .
  • Heterocycle Fusion : Imidazo[2,1-b]thiazoles generally show higher metabolic stability than triazolo-thiadiazoles (e.g., ) due to reduced ring strain .

Biological Activity

3,4-Diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a compound belonging to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this specific compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The chemical structure of 3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is characterized by the presence of an imidazo[2,1-b][1,3]thiazole moiety linked to a phenyl group. This structure is significant as it contributes to the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance:

  • In vitro Studies : The compound has been tested against various cancer cell lines. In one study, derivatives showed IC50 values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cells such as SUIT-2 and Panc-1 . Another study indicated that imidazo[2,1-b][1,3]thiazole derivatives inhibited focal adhesion kinase (FAK), which is overexpressed in several cancers .
  • Mechanism of Action : The compound's mechanism involves the inhibition of key signaling pathways that promote cancer cell proliferation and migration. For instance, compounds similar to 3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide have been shown to inhibit phospho-FAK and enhance the expression of gemcitabine transporters in pancreatic cancer cells .

Data Table: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
9cSUIT-25.11Inhibition of migration
9lPanc-110.8FAK inhibition
9eCapan-1VariableInduces apoptosis
9nCapan-1VariableEnhances gemcitabine efficacy

Study on FAK Inhibition

A detailed investigation into the role of FAK in cancer revealed that compounds like 3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide could significantly reduce tumor growth in vivo by targeting FAK signaling pathways. In this study involving peritoneal mesothelioma cells, compounds demonstrated IC50 values between 0.59 and 2.81 µM .

Synergistic Effects with Gemcitabine

Another important aspect of this compound's activity is its potential synergistic effect with established chemotherapeutics like gemcitabine. Research indicates that combining these agents may enhance anticancer efficacy by modulating transporter expression and reducing drug resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.